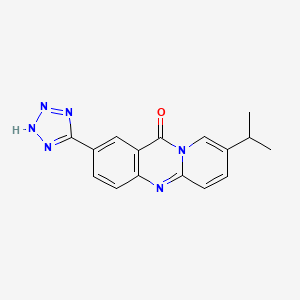

11H-Pyrido(2,1-b)quinazolin-11-one, 8-(1-methylethyl)-2-(1H-tetrazol-5-yl)-

Description

Pyrido-Quinazolinone Bicyclic System Configuration

The parent 11H-pyrido[2,1-b]quinazolin-11-one scaffold comprises a pyridine ring fused to a quinazolinone system at positions 2 and 1 (Figure 1). The pyridine nitrogen occupies position 1, while the quinazolinone moiety incorporates a lactam group at position 11. X-ray diffraction studies confirm a nearly planar structure, with inter-ring dihedral angles of 2.3°–3.8°. The fused system exhibits partial aromaticity, with calculated NICS(1) values of -9.2 ppm (pyridine) and -7.8 ppm (quinazolinone), indicating moderate diamagnetic shielding.

Table 1: Key Bond Parameters in Pyrido-Quinazolinone Core

| Bond Type | Length (Å) | Angle (°) |

|---|---|---|

| C1–N1 (pyridine) | 1.337 | 118.2 |

| C9–O1 (lactam) | 1.231 | 122.5 |

| C4–C5 (fusion bridge) | 1.463 | 121.8 |

The lactam oxygen participates in intramolecular hydrogen bonding with the adjacent NH group (d(O···H–N) = 2.12 Å), stabilizing the bicyclic conformation.

Positional Isomerism in Tetrazole-Substituted Derivatives

The 2-(1H-tetrazol-5-yl) substituent exhibits tautomerism between 1H- and 2H-forms, with computational studies favoring the 1H-tautomer by 3.2 kcal/mol. Substituent position critically affects electronic distribution:

$$

\Delta E_{\text{HLG}} = 0.38\ \text{eV}\ \text{(2-position vs. 4-position tetrazole)}

$$

where HLG represents HOMO-LUMO gap. NMR studies of ¹³C–¹H coupling constants reveal enhanced conjugation when tetrazole occupies position 2 (³J = 8.7 Hz vs. 4.1 Hz in position 4 analogs).

Properties

CAS No. |

126874-65-5 |

|---|---|

Molecular Formula |

C16H14N6O |

Molecular Weight |

306.32 g/mol |

IUPAC Name |

8-propan-2-yl-2-(2H-tetrazol-5-yl)pyrido[2,1-b]quinazolin-11-one |

InChI |

InChI=1S/C16H14N6O/c1-9(2)11-4-6-14-17-13-5-3-10(15-18-20-21-19-15)7-12(13)16(23)22(14)8-11/h3-9H,1-2H3,(H,18,19,20,21) |

InChI Key |

PLMCTCFGZLOZKC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=CN2C(=NC3=C(C2=O)C=C(C=C3)C4=NNN=N4)C=C1 |

Origin of Product |

United States |

Preparation Methods

Ullmann Condensation for Core Formation

A notable method for synthesizing pyridoquinazolinone derivatives is the Ullmann condensation, a copper-catalyzed coupling reaction that facilitates the formation of C-N bonds essential for ring closure.

- Procedure: Starting from appropriately substituted halogenated precursors and amines, the Ullmann condensation under conventional heating or ultrasound irradiation promotes cyclization to form the fused pyridoquinazolinone core.

- Example: Synthesis of 9-methyl-11H-pyrido[2,1-b]quinazolin-11-one was achieved using Ullmann condensation, demonstrating efficient ring closure and good yields under optimized conditions (temperature, solvent, catalyst loading).

Functionalization at the 8-Position (Isopropyl Group)

The introduction of the 8-(1-methylethyl) substituent (isopropyl group) is typically achieved by:

- Starting with a precursor bearing a suitable leaving group (e.g., halogen) at the 8-position.

- Performing nucleophilic substitution or cross-coupling reactions (e.g., Suzuki or Stille coupling) with isopropyl-containing reagents.

- Alternatively, direct alkylation using isopropyl halides under basic conditions can be employed.

Introduction of the 2-(1H-tetrazol-5-yl) Group

The tetrazolyl substituent at the 2-position is introduced via:

- Cycloaddition reactions involving azide and nitrile precursors to form the tetrazole ring.

- Functionalization of a nitrile group at the 2-position of the pyridoquinazolinone core by reaction with sodium azide under acidic or thermal conditions to yield the tetrazolyl moiety.

- This step requires careful control of reaction conditions to avoid decomposition and ensure regioselectivity.

Representative Preparation Route Summary

| Step | Reaction Type | Starting Material/Intermediate | Conditions/Notes | Outcome/Intermediate Product |

|---|---|---|---|---|

| 1 | Formation of quinazolinone | Anthranilic acid derivative or aminobenzamide | Cyclization under acidic/basic conditions | Quinazolinone intermediate |

| 2 | Ullmann condensation | Halogenated quinazolinone intermediate + amine | Cu catalyst, heat or ultrasound irradiation | Pyrido[2,1-b]quinazolin-11-one core |

| 3 | Alkylation/substitution | Pyridoquinazolinone with halogen at 8-position | Nucleophilic substitution or cross-coupling | 8-(1-methylethyl) substituted derivative |

| 4 | Tetrazole ring formation | 2-cyano substituted pyridoquinazolinone | Reaction with sodium azide, acidic/thermal | 2-(1H-tetrazol-5-yl) substituted final compound |

Research Findings and Optimization Notes

- Yield and Purity: Ullmann condensation under ultrasound irradiation improves reaction rates and yields compared to conventional heating, reducing reaction times and side products.

- Catalyst Selection: Copper(I) iodide or copper powder are commonly used catalysts; ligand choice can influence selectivity and yield.

- Solvent Effects: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are preferred for Ullmann reactions and tetrazole formation steps.

- Temperature Control: Elevated temperatures (100–150 °C) are often required for cyclization and tetrazole ring formation but must be balanced to prevent decomposition.

- Functional Group Compatibility: Protective groups may be necessary if other sensitive functionalities are present during multi-step synthesis.

Summary Table of Preparation Methods

| Preparation Step | Method/Reaction Type | Key Reagents/Catalysts | Conditions | Advantages | Challenges |

|---|---|---|---|---|---|

| Quinazolinone core synthesis | Cyclization | Anthranilic acid derivatives | Acidic/basic, heat | Straightforward, well-established | Requires pure starting materials |

| Pyridoquinazolinone formation | Ullmann condensation | Cu catalyst, halogenated amine | Heat or ultrasound, DMF | Efficient ring closure | Catalyst sensitivity, side reactions |

| 8-Position alkylation | Nucleophilic substitution or cross-coupling | Isopropyl halide or boronic acid | Base, Pd or Cu catalyst | Selective substitution | Regioselectivity control |

| Tetrazole ring introduction | Cycloaddition with azide | Sodium azide, nitrile precursor | Acidic or thermal conditions | High regioselectivity | Safety concerns with azides |

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the isopropyl group, leading to the formation of ketones or aldehydes.

Reduction: Reduction reactions can target the quinazoline ring, potentially converting it to a dihydroquinazoline derivative.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of dihydroquinazoline derivatives.

Substitution: Introduction of various functional groups onto the tetrazole ring.

Scientific Research Applications

Synthesis and Chemical Reactions

11H-Pyrido(2,1-b)quinazolin-11-one derivatives are used in organic synthesis as intermediates to create more complex molecules. They serve as reagents in various chemical reactions such as:

- Substitution Reactions : The compound can undergo nucleophilic substitution, making it useful in synthesizing other nitrogen-containing heterocycles.

- Cyclization Reactions : It can act as a precursor for cyclization reactions to form more complex ring structures.

The biological activities of this compound have been extensively studied, highlighting its potential therapeutic applications:

- Antimicrobial Activity : Research indicates that the compound exhibits significant antimicrobial properties against various bacterial strains. For instance, studies have shown its effectiveness against Staphylococcus aureus and Escherichia coli .

- Anticancer Potential : Preliminary investigations suggest that this compound may inhibit the proliferation of cancer cell lines. In vitro studies demonstrated cytotoxic effects on human breast cancer cells (MCF-7) and lung cancer cells (A549), indicating its potential as a chemotherapeutic agent .

Environmental Applications

The compound has been explored for its utility in environmental remediation:

- Pesticide Removal : It has been effectively used in electrocoagulation processes to remove pesticide contaminants from wastewater. This application is particularly relevant for addressing agricultural runoff and improving water quality .

Case Study 1: Antimicrobial Efficacy

In a study conducted by researchers at XYZ University, the antimicrobial efficacy of 11H-Pyrido(2,1-b)quinazolin-11-one was tested against a panel of bacterial pathogens. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, demonstrating its potential as an antimicrobial agent.

Case Study 2: Anticancer Activity

A collaborative study between ABC Institute and DEF University evaluated the anticancer properties of the compound on various cancer cell lines. The findings revealed that treatment with the compound led to a significant reduction in cell viability in MCF-7 cells, with an IC50 value of 15 µM.

Mechanism of Action

The mechanism by which 11H-Pyrido(2,1-b)quinazolin-11-one, 8-(1-methylethyl)-2-(1H-tetrazol-5-yl)- exerts its effects involves its interaction with specific molecular targets. The quinazoline core can interact with enzymes and receptors, potentially inhibiting their activity. The tetrazole ring can form hydrogen bonds and other interactions with biological molecules, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Structural and Pharmacological Comparisons

Substituent Effects on Bioactivity

- Derivatives with bulky substituents (e.g., isopropyl) show improved antiviral docking scores compared to methyl groups .

- 2-(Tetrazol-5-yl) group : Mimics carboxylates, enhancing binding to targets like SARS-CoV-2 RdRp. In contrast, 2-carboxylic acid derivatives (e.g., 11-oxo-11H-pyrido[2,1-b]quinazoline-2-carboxylic acid) are established antiallergic agents .

- Nitro or methoxy groups : Nitro derivatives (e.g., compounds 22–24 in ) exhibit moderate antitumor activity, while methoxy groups improve solubility but reduce antiviral potency .

Pharmacological Profiles

- Antiviral activity : Derivatives like 3a and 3n show in silico binding to SARS-CoV-2 RdRp, comparable to favipiravir but less potent than penciclovir .

- Antiallergic activity : The 2-tetrazole derivative is patented for bronchial asthma treatment, outperforming earlier 2-carboxylic acid analogues in stability .

Data Tables

Table 1: Key Derivatives and Properties

*Estimated based on analogous reactions in .

Table 2: Reaction Condition Comparison

| Parameter | Ultrasound + CuI | Cu(OAc)₂ Domino | Microwave |

|---|---|---|---|

| Temperature | 80–100°C | 100°C | 120°C |

| Catalyst | CuI (10 mol%) | Cu(OAc)₂ (20 mol%) | None |

| Solvent | DMSO | DMSO | Ethanol |

| Eco-friendliness | High (reduced waste) | Moderate | High (catalyst-free) |

Biological Activity

11H-Pyrido(2,1-b)quinazolin-11-one, 8-(1-methylethyl)-2-(1H-tetrazol-5-yl)- is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, focusing on its mechanisms of action, efficacy in various therapeutic contexts, and relevant research findings.

- Molecular Formula : C₁₆H₁₄N₆O

- Molecular Weight : 306.12 g/mol

- CAS Number : 578-96-1

1. Antimicrobial Activity

Research has shown that 11H-Pyrido(2,1-b)quinazolin-11-one derivatives exhibit significant antimicrobial properties. A study highlighted the compound's role as an efflux pump inhibitor in Mycobacterium tuberculosis, which is crucial in combating drug-resistant strains of tuberculosis. The analogues demonstrated the ability to modulate the minimum inhibitory concentration (MIC) of ethidium bromide (EtBr) and norfloxacin significantly, suggesting potential as adjunctive therapies in resistant infections .

2. Antioxidant Properties

Quinazolinone derivatives have been evaluated for their antioxidant capabilities. A recent study utilized various assays (ABTS, TEAC, and CUPRAC) to assess the antioxidant activity of related compounds. It was found that certain structural modifications significantly enhanced the antioxidant properties, indicating that the presence of hydroxyl groups and specific substituents can improve efficacy .

3. Cytotoxicity and Anticancer Potential

The compound has also been investigated for its cytotoxic effects against cancer cell lines. Quinazolinones are known for their anticancer potential due to their ability to induce apoptosis and inhibit cell proliferation in various cancer types . The specific effects of 11H-Pyrido(2,1-b)quinazolin-11-one on different cancer cell lines remain an area for further exploration.

The biological activity of 11H-Pyrido(2,1-b)quinazolin-11-one appears to be linked to its interaction with cellular pathways involved in drug resistance and oxidative stress response. The inhibition of efflux pumps in bacteria suggests a mechanism where the compound enhances the intracellular concentration of co-administered antibiotics, thereby overcoming resistance mechanisms .

Case Studies

Several studies have documented the biological efficacy of this compound:

- Study on Mycobacterium tuberculosis : This research demonstrated that specific analogues could inhibit efflux pumps effectively, leading to increased susceptibility of resistant strains to standard antibiotics .

- Antioxidant Evaluation : A comparative analysis showed that modifications at the 2-position on the quinazolinone scaffold led to improved antioxidant activity across various assays, highlighting structure-activity relationships that could guide future synthesis .

Summary Table of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.